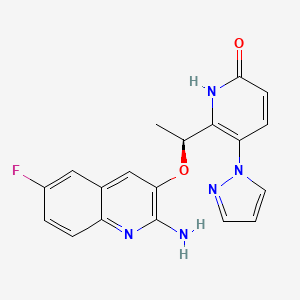

PF-07059013

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

2435610-93-6 |

|---|---|

Fórmula molecular |

C19H16FN5O2 |

Peso molecular |

365.4 g/mol |

Nombre IUPAC |

6-[(1S)-1-(2-amino-6-fluoroquinolin-3-yl)oxyethyl]-5-pyrazol-1-yl-1H-pyridin-2-one |

InChI |

InChI=1S/C19H16FN5O2/c1-11(18-15(5-6-17(26)24-18)25-8-2-7-22-25)27-16-10-12-9-13(20)3-4-14(12)23-19(16)21/h2-11H,1H3,(H2,21,23)(H,24,26)/t11-/m0/s1 |

Clave InChI |

CLEFVPILGAPOTG-NSHDSACASA-N |

SMILES isomérico |

C[C@@H](C1=C(C=CC(=O)N1)N2C=CC=N2)OC3=C(N=C4C=CC(=CC4=C3)F)N |

SMILES canónico |

CC(C1=C(C=CC(=O)N1)N2C=CC=N2)OC3=C(N=C4C=CC(=CC4=C3)F)N |

Origen del producto |

United States |

Foundational & Exploratory

PF-07059013: A Non-Covalent Allosteric Modulator of Hemoglobin for the Treatment of Sickle Cell Disease

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sickle cell disease (SCD) is a debilitating genetic disorder initiated by a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to adopt a characteristic sickled shape. This morphological change is central to the pathophysiology of SCD, resulting in chronic hemolytic anemia, vaso-occlusive crises (VOCs), and progressive end-organ damage. PF-07059013 is an investigational, orally administered, non-covalent allosteric modulator of hemoglobin designed to directly counteract this primary pathological event. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with hemoglobin, the resultant impact on oxygen affinity, and its effects on the hematological parameters in a preclinical model of sickle cell disease. This document synthesizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the underlying molecular and experimental frameworks.

Core Mechanism of Action

This compound functions as a non-covalent, allosteric modulator of sickle hemoglobin (HbS).[1] Its primary mechanism of action is to stabilize the oxygenated, relaxed (R-state) conformation of the hemoglobin tetramer.[2] By binding to HbS, this compound increases the affinity of hemoglobin for oxygen.[2] This heightened oxygen affinity shifts the oxygen-hemoglobin dissociation curve to the left, meaning that at any given partial pressure of oxygen, a higher percentage of hemoglobin remains saturated with oxygen.

The polymerization of deoxy-HbS is the molecular basis of sickle cell disease.[2][3] This process is highly dependent on the concentration of deoxygenated HbS.[2] By stabilizing the R-state and thereby reducing the concentration of deoxy-HbS, this compound directly inhibits the polymerization of HbS.[2] This inhibition of polymerization prevents the sickling of red blood cells, which in turn is expected to ameliorate the downstream clinical manifestations of SCD, such as hemolytic anemia and vaso-occlusive crises.[2]

Signaling Pathway of this compound Action

Caption: Molecular cascade of this compound action.

Binding Site and Molecular Interactions

Crystallographic studies have revealed that this compound exhibits a ditopic binding mode, with two molecules of the compound binding to one hemoglobin tetramer.[2] The binding sites are located at the interface of the two α-subunits, near the N-terminus.[3] This binding is non-covalent in nature.[3]

The binding of this compound to this site induces a conformational change that stabilizes the R-state of hemoglobin. This allosteric modulation is achieved through a series of hydrogen bonds and other non-covalent interactions with amino acid residues in the binding pocket.[3] Specifically, interactions have been noted with residues such as Asn78 and Arg141.[3] Additionally, non-classical hydrogen bonds have been observed between the aryl C-H of the compound and the carbonyl oxygen of αLeu2, and between the N-linked pyrazole C-H and the carbonyl oxygen of αVal73.[3]

This compound Binding Site on Hemoglobin

Caption: this compound non-covalent interactions at the α-subunit interface.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been evaluated in the Townes mouse model of sickle cell disease.[2] Oral administration of this compound at a dose of 200 mg/kg twice daily for 15 days resulted in significant improvements in key hematological and disease-relevant parameters.[2]

| Parameter | Vehicle | This compound | % Change |

| Hemoglobin Oxygen Affinity | |||

| p50 (mmHg) | - | - | ↓ 53.7% (±21.2%) |

| p20 (mmHg) | - | - | ↓ 84.4% (±2.6%) |

| Red Blood Cell Health | |||

| Sickling (%) | - | - | ↓ 37.8% (±9%) |

| Hematological Parameters | |||

| Hemoglobin (g/dL) | - | - | ↑ 42.4% (±4.2%) |

| Hematocrit (%) | - | - | ↑ 30.9% (±0.7%) |

| Red Blood Cell Count | - | - | ↑ 39.2% (±9.3%) |

| Reticulocytes (%) | - | - | ↓ 54.7% (±2.4%) |

Table 1: Summary of Preclinical Efficacy Data for this compound in Townes SCD Mice. [2]

Experimental Protocols

In Vivo Efficacy in Townes Mouse Model of Sickle Cell Disease

Objective: To evaluate the effect of this compound on hematological parameters and red blood cell sickling in a mouse model of SCD.

Methodology:

-

Animal Model: Townes SCD model mice (SS genotype) were used.[2]

-

Dosing: this compound was administered orally via gavage twice daily at a dose of 200 mg/kg for 15 consecutive days. A vehicle control group was also included.[2]

-

Sample Collection: At the end of the 15-day treatment period, blood samples were collected from the mice for analysis.

-

Hematological Analysis: Complete blood counts, including hemoglobin, hematocrit, red blood cell count, and reticulocyte count, were determined using an automated hematology analyzer.

-

Hemoglobin Oxygen Affinity: The partial pressure of oxygen at which hemoglobin is 50% (p50) and 20% (p20) saturated was measured from whole blood using a Hemox Analyzer.[2]

-

Red Blood Cell Sickling Assay:

-

Whole blood was subjected to stringent hypoxic conditions.

-

The morphology of the red blood cells was assessed by microscopy.

-

The percentage of sickled cells was quantified.[2]

-

In Vitro Hemoglobin Oxygen Affinity Assay

Objective: To determine the effect of this compound on the oxygen affinity of purified hemoglobin.

Methodology:

-

Hemoglobin Preparation: Purified human hemoglobin S is used.

-

Compound Incubation: A solution of purified hemoglobin is incubated with varying concentrations of this compound or a vehicle control.

-

Oxygen Equilibrium Curve Generation:

-

The hemoglobin-compound mixture is introduced into a Hemox Analyzer.

-

The sample is first fully oxygenated (saturated with O₂) and then deoxygenated with a continuous flow of nitrogen (N₂).

-

The instrument continuously measures the partial pressure of oxygen (pO₂) and the corresponding hemoglobin oxygen saturation (% sat) to generate an oxygen equilibrium curve.

-

-

Data Analysis: The p50 value (the pO₂ at which hemoglobin is 50% saturated) is calculated from the oxygen equilibrium curve. A decrease in p50 indicates an increase in oxygen affinity.

Experimental Workflow

References

A Technical Guide to Noncovalent Modulators of Hemoglobin S Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles, experimental evaluation, and clinical data related to noncovalent modulators of hemoglobin S (HbS) polymerization, a critical therapeutic strategy for sickle cell disease (SCD).

Introduction to Sickle Cell Disease and Hemoglobin S Polymerization

Sickle cell disease is a genetic blood disorder characterized by a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin, known as hemoglobin S. Under deoxygenated conditions, HbS molecules polymerize into rigid, fibrous structures. This polymerization is the central pathogenic event in SCD, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape. These deformed cells can block blood flow in small vessels, leading to vaso-occlusive crises (VOCs), chronic hemolytic anemia, and progressive end-organ damage.

Noncovalent modulators of HbS polymerization represent a promising class of therapeutics that directly target this underlying cause of SCD. Unlike covalent modifiers, these agents bind reversibly to hemoglobin, offering a potentially safer and more controlled therapeutic approach. This guide will focus on the mechanism, preclinical and clinical data, and experimental evaluation of key noncovalent HbS polymerization inhibitors.

Mechanism of Action of Noncovalent HbS Polymerization Modulators

The primary mechanism of action of the leading noncovalent HbS polymerization modulators is to stabilize the oxygenated state of hemoglobin (R-state), thereby increasing its affinity for oxygen. By favoring the R-state, these molecules allosterically inhibit the conformational changes that lead to the polymerization of deoxygenated HbS (T-state). This stabilization effectively reduces the concentration of polymerization-prone deoxy-HbS, thus delaying or preventing the formation of HbS polymers and subsequent RBC sickling.

Key Noncovalent Modulators of HbS Polymerization

Voxelotor (GBT440)

Voxelotor (Oxbryta®) is a first-in-class, orally bioavailable small molecule that noncovalently and reversibly binds to the N-terminal valine of the α-globin chain of hemoglobin. This binding stabilizes the R-state of HbS, increasing its oxygen affinity and inhibiting polymerization.[1][2]

The pivotal Phase 3 HOPE (Hemoglobin Oxygen Affinity Modulation to Inhibit HbS PolymErization) study evaluated the efficacy and safety of Voxelotor in patients with SCD.[3][4][5][6]

Table 1: Key Efficacy Outcomes of the HOPE Study at 24 and 72 Weeks

| Outcome | Voxelotor 1500 mg | Voxelotor 900 mg | Placebo |

| Hemoglobin Response (>1 g/dL increase from baseline) at Week 24 | 51% | 33% | 7% |

| Mean Change in Hemoglobin from Baseline at Week 72 (g/dL) | 1.0 | 0.5 | 0.0 |

| Annualized Incidence of Vaso-Occlusive Crises | 2.77 | 2.76 | 3.19 |

| Reduction in Indirect Bilirubin at Week 24 | Significant | - | - |

| Reduction in Reticulocyte Percentage at Week 24 | Significant | - | - |

Data compiled from multiple sources reporting on the HOPE trial.[3][4][7]

GBT021601 (Osivelotor)

GBT021601 is a next-generation HbS polymerization inhibitor with a similar mechanism of action to Voxelotor but with improved pharmacokinetic properties, potentially allowing for greater efficacy at lower doses.[8][9]

Phase 1/2 studies have shown promising results for GBT021601.

Table 2: Preliminary Efficacy Data for GBT021601 in Patients with SCD

| Outcome | GBT021601 (100 mg daily) |

| Mean Hemoglobin Occupancy | >30% |

| Mean Increase in Hemoglobin | 2.3 g/dL |

| Maximum Increase in Hemoglobin | 3.1 g/dL |

Data from a Phase 1 study in six adult SCD patients.[10][11]

PF-07059013

This compound is another novel, orally bioavailable, noncovalent modulator of HbS. Preclinical studies in the Townes mouse model of SCD have demonstrated its potential to improve hematologic parameters and reduce sickling.[3][12][13][14]

Table 3: Preclinical Efficacy of this compound in Townes SCD Mice

| Outcome | This compound (200 mg/kg twice daily for 15 days) | Vehicle Control |

| Reduction in RBC Sickling | 37.8% (±9.0%) | - |

| Increase in Hemoglobin | 42.4% (±4.2%) | - |

| Increase in Hematocrit | 30.9% (±0.7%) | - |

| Increase in Red Blood Cell Count | 39.2% (±9.3%) | - |

| Decrease in Reticulocytes | 54.7% (±2.4%) | - |

| Decrease in p50 | 53.7% (±21.2%) | - |

Data from preclinical studies in a mouse model of sickle cell disease.[1][15][16]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation and comparison of noncovalent HbS polymerization modulators.

Hemoglobin S Polymerization Assay (Temperature-Jump Method)

This assay measures the delay time to the onset of HbS polymerization.

Methodology:

-

Preparation of HbS Solution: Purified HbS is prepared at a concentration of approximately 50 µM in a high-phosphate buffer (e.g., 1.8 M potassium phosphate, pH 7.4) to act as a crowding agent.[13][17]

-

Incubation with Test Compound: The HbS solution is incubated with the test compound or vehicle control for 1 hour at 37°C.

-

Deoxygenation: The solution is deoxygenated in a hypoxic chamber (e.g., 99.5% N₂ / 0.5% O₂) for 90 minutes at 4°C.[13]

-

Initiation of Polymerization: Polymerization is initiated by rapidly increasing the temperature from 4°C to 37°C.[17][18]

-

Monitoring Polymerization: The increase in turbidity or light scattering due to polymer formation is monitored over time using a spectrophotometer.

-

Data Analysis: The delay time is defined as the time from the temperature jump to the point of a significant increase in light scattering.

Hemoglobin-Oxygen Affinity Assay (p50 Determination)

This assay determines the partial pressure of oxygen at which hemoglobin is 50% saturated (p50), a measure of oxygen affinity.

Methodology:

-

Sample Preparation: Whole blood or a purified hemoglobin solution is used. For whole blood, it is often hemolyzed to release the hemoglobin.

-

Equilibration: The sample is placed in a tonometer and equilibrated with gas mixtures of known oxygen concentrations.[4]

-

Measurement: The oxygen saturation of the hemoglobin is measured spectrophotometrically at various oxygen partial pressures.[18][19]

-

Data Plotting: The percent oxygen saturation is plotted against the partial pressure of oxygen to generate an oxygen-hemoglobin dissociation curve.

-

p50 Calculation: The p50 value is determined from the curve as the oxygen partial pressure at 50% hemoglobin saturation.[5][20][21]

Red Blood Cell Sickling Assay

This assay quantifies the extent of RBC sickling under hypoxic conditions.

Methodology:

-

Blood Sample Preparation: Whole blood from SCD patients is diluted (e.g., 1:1000) in a suitable buffer.[2]

-

Incubation with Test Compound: The diluted blood is incubated with the test compound or vehicle control.

-

Induction of Sickling: Sickling is induced by exposing the samples to a hypoxic environment (e.g., 4% oxygen) for a defined period (e.g., 1 hour) at 37°C.[2]

-

Cell Fixation: The RBCs are fixed with a reagent like glutaraldehyde to preserve their morphology.

-

Imaging and Analysis: The morphology of the RBCs is assessed using microscopy and image analysis software to quantify the percentage of sickled cells.[2]

Logical Framework for Therapeutic Intervention

The development and evaluation of a noncovalent HbS polymerization modulator follows a logical progression from preclinical assessment to clinical validation.

Conclusion

Noncovalent modulators of HbS polymerization represent a significant advancement in the treatment of sickle cell disease by directly targeting the root cause of the pathology. Voxelotor has demonstrated clinical benefit and paved the way for next-generation inhibitors like GBT021601 and this compound. The continued development and refinement of these therapies, guided by robust preclinical and clinical evaluation using the methodologies outlined in this guide, hold the promise of further improving the lives of individuals living with SCD.

References

- 1. Evaluating anti-sickling therapies for sickle cell disease: a microfluidic assay for red blood cell-mediated microvascular occlusion under hypoxia - Lab on a Chip (RSC Publishing) DOI:10.1039/D5LC00264H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A simple method to calculate P50 from a single blood sample | Semantic Scholar [semanticscholar.org]

- 6. Promising role of voxelotor in managing sickle cell disease in children: a narrative review [e-cep.org]

- 7. dovepress.com [dovepress.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. GBT Presents Positive Results from Phase 1 Study of GBT021601 in Patients with Sickle Cell Disease and Healthy Volunteers at ASH Annual Meeting and Exposition - BioSpace [biospace.com]

- 10. sicklecellanemianews.com [sicklecellanemianews.com]

- 11. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Evaluating anti-sickling therapies for sickle cell disease: a microfluidic assay for red blood cell-mediated microvascular occlusion under hypoxia - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 15. functionalfluidics.com [functionalfluidics.com]

- 16. researchgate.net [researchgate.net]

- 17. Kinetics of sickle hemoglobin polymerization. I. Studies using temperature-jump and laser photolysis techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pfizerclinicaltrials.com [pfizerclinicaltrials.com]

- 19. What is <em>p</em>50 [acutecaretesting.org]

- 20. mayocliniclabs.com [mayocliniclabs.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Binding Affinity of PF-07059013 to Hemoglobin

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07059013 is a novel, orally active, non-covalent modulator of sickle hemoglobin (HbS) that has shown promise in preclinical studies for the treatment of sickle cell disease (SCD).[1][2] SCD is a genetic disorder stemming from a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and assume a characteristic sickle shape. This results in a cascade of debilitating and life-threatening complications, including vaso-occlusive crises, hemolytic anemia, and organ damage. This compound directly targets the underlying pathophysiology of SCD by binding to hemoglobin and stabilizing its oxygenated state, thereby increasing its affinity for oxygen and inhibiting the polymerization of deoxygenated HbS.[1][3] This technical guide provides a comprehensive overview of the binding affinity of this compound to hemoglobin, detailing the quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action and Binding Characteristics

This compound is a non-covalent modulator that binds to hemoglobin with nanomolar affinity.[1][2] Its mechanism of action involves stabilizing the relaxed (R) state of hemoglobin, which has a higher affinity for oxygen. By preferentially binding to the oxygenated conformation of hemoglobin, this compound allosterically shifts the equilibrium towards the R state, even at lower oxygen tensions. This increased oxygen affinity of hemoglobin directly counteracts the primary molecular event in SCD—the polymerization of deoxygenated HbS.

Quantitative Binding Affinity Data

The binding affinity of this compound and related precursor compounds to hemoglobin has been determined using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). While the precise Kd value for this compound is stated to be in the nanomolar range, specific values from the primary literature's supplementary data are pending public release. For context, a key precursor compound in the development of this compound, eutomer 4, exhibited a dissociation constant (Kd) of 3.56 μM as determined by an HbS binding assay.[4]

Table 1: Binding Affinity of Precursor Compound to Sickle Hemoglobin (HbS)

| Compound | Assay Method | Dissociation Constant (Kd) | Reference |

| Eutomer 4 | HbS Binding Assay | 3.56 μM | [4] |

In Vivo Efficacy in a Sickle Cell Disease Mouse Model

The potent binding affinity of this compound translates to significant efficacy in a preclinical mouse model of sickle cell disease. Oral administration of this compound demonstrated robust improvements in key hematological parameters and a reduction in red blood cell sickling.

Table 2: In Vivo Effects of this compound in a Townes SCD Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Red Blood Cell (RBC) Sickling | This compound | 37.8% (±9.0%) reduction vs. vehicle | [1] |

| Hemoglobin (Hb) Occupancy | This compound | >40% | [3] |

| Hemoglobin (Hb) Level | This compound | 42.4% (±4.2%) increase vs. vehicle | [3] |

| Hematocrit | This compound | 30.9% (±0.7%) increase vs. vehicle | [3] |

| Red Blood Cell (RBC) Count | This compound | 39.2% (±9.3%) increase vs. vehicle | [3] |

| Reticulocytes | This compound | 54.7% (±2.4%) decrease vs. vehicle | [3] |

| p50 (Oxygen tension at 50% Hb saturation) | This compound | 53.7% (±21.2%) decrease vs. vehicle | [3] |

Experimental Protocols

The determination of the binding affinity of this compound to hemoglobin relies on sophisticated biophysical techniques. The following are detailed methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of molecular interactions in real time.

Objective: To determine the dissociation constant (Kd) of this compound binding to hemoglobin.

Materials:

-

Biacore T200 instrument (or equivalent)

-

CM5 sensor chip

-

Hemoglobin (ligand)

-

This compound (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Activation reagents (e.g., 0.4 M EDC and 0.1 M NHS)

-

Blocking solution (e.g., 1 M ethanolamine-HCl, pH 8.5)

Protocol:

-

Sensor Chip Preparation: The CM5 sensor chip is activated using a mixture of EDC and NHS to create reactive succinimide esters on the dextran matrix.

-

Ligand Immobilization: A solution of hemoglobin in the immobilization buffer is injected over the activated sensor surface. The primary amine groups on the hemoglobin covalently couple to the succinimide esters.

-

Blocking: Any remaining reactive sites on the sensor surface are blocked by injecting the blocking solution. A reference flow cell is typically prepared in parallel with no immobilized ligand to allow for background signal subtraction.

-

Analyte Binding: A series of concentrations of this compound in running buffer are injected over both the ligand and reference flow cells. The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate a sensorgram.

-

Data Analysis: The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell. The resulting binding curves are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Surface Plasmon Resonance (SPR) Experimental Workflow.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-hemoglobin interaction.

Materials:

-

Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

-

Hemoglobin solution in a well-defined buffer

-

This compound solution in the identical buffer

-

Degassing apparatus

Protocol:

-

Sample Preparation: Both the hemoglobin and this compound solutions are prepared in the exact same buffer to minimize heats of dilution. The samples are thoroughly degassed immediately before the experiment to prevent bubble formation in the calorimeter cell.

-

Instrument Setup: The sample cell is filled with the hemoglobin solution, and the injection syringe is loaded with the this compound solution. The system is allowed to equilibrate to the desired temperature.

-

Titration: A series of small, precise injections of the this compound solution are made into the sample cell containing hemoglobin. The heat change associated with each injection is measured.

-

Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated to determine the heat change for that injection.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to hemoglobin. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters: Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Signaling Pathways and Logical Relationships

The therapeutic effect of this compound is a direct consequence of its binding to hemoglobin and does not involve complex intracellular signaling cascades. The logical relationship from drug administration to therapeutic outcome is a linear pathway.

Logical Pathway of this compound's Therapeutic Action.

Conclusion

This compound is a potent, non-covalent modulator of hemoglobin with a well-defined mechanism of action. Its nanomolar binding affinity to hemoglobin, leading to the stabilization of the oxygenated state, directly addresses the root cause of sickle cell disease. The robust in vivo efficacy observed in preclinical models, characterized by a significant reduction in red blood cell sickling and improvement in hematological parameters, underscores the therapeutic potential of this molecule. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other next-generation hemoglobin modulators.

References

The Discovery and Development of PF-07059013: A Novel Noncovalent Modulator of Hemoglobin for Sickle Cell Disease

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Sickle Cell Disease (SCD) is a debilitating genetic disorder stemming from a single point mutation in the β-globin gene, leading to the polymerization of deoxygenated sickle hemoglobin (HbS) and subsequent red blood cell (RBC) sickling. This pathological process drives the clinical manifestations of SCD, including vaso-occlusive crises, hemolytic anemia, and chronic organ damage. PF-07059013 is a clinical-stage, orally bioavailable small molecule that acts as a noncovalent modulator of hemoglobin. By binding to hemoglobin, this compound stabilizes the oxygenated state of HbS, thereby increasing its oxygen affinity and delaying the polymerization of deoxygenated HbS. This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Introduction

Sickle Cell Disease affects millions worldwide, with a significant unmet medical need for therapies that target the root cause of the disease. The polymerization of deoxygenated HbS is the central pathological event in SCD.[1] Therapeutic strategies aimed at inhibiting this polymerization process hold the promise of modifying the disease course and alleviating its severe clinical consequences. This compound emerged from a focused drug discovery effort to identify a potent, noncovalent modulator of hemoglobin that could be administered orally to prevent RBC sickling.[2]

Discovery of this compound

The identification of this compound was the result of a systematic discovery process that began with a large-scale in silico screening campaign.

Virtual Screening

The initial hit compound was discovered through a virtual screen of Pfizer's compound library against the known α-chain binding pocket of hemoglobin.[3] This computational approach allowed for the rapid evaluation of a vast chemical space to identify molecules with the potential to bind to the target protein.

Hit Identification and Optimization

Following the virtual screen, promising candidates were subjected to a battery of biophysical and biochemical assays to confirm their binding to HbS and to elucidate their mechanism of action. Affinity selection mass spectrometry (AS-MS) was a key technique used to identify compounds that directly interacted with hemoglobin.[3] Nuclear Magnetic Resonance (NMR) spectroscopy was also employed to study the binding interaction between the compounds and hemoglobin.[4][5][6]

Lead optimization efforts focused on improving the potency, selectivity, and pharmacokinetic properties of the initial hits, ultimately leading to the identification of this compound as a clinical candidate.[2]

Mechanism of Action

This compound exerts its therapeutic effect by directly binding to hemoglobin and stabilizing its high-oxygen-affinity, or R-state, conformation.

Allosteric Modulation of Hemoglobin

By binding to hemoglobin, this compound allosterically increases the affinity of hemoglobin for oxygen.[2] This is a critical mechanistic feature, as increasing the proportion of oxygenated HbS effectively reduces the concentration of deoxygenated HbS, the substrate for polymerization.

Inhibition of HbS Polymerization and RBC Sickling

The stabilization of the R-state by this compound directly translates to a delay in the polymerization of deoxygenated HbS. This, in turn, prevents the characteristic sickling of red blood cells under hypoxic conditions.[2]

References

- 1. Guidelines for routine measurement of blood hemoglobin oxygen affinity. International Federation of Clinical Chemistry, Scientific Division, Committee on pH, Blood Gases and Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The use of NMR spectroscopy in studies of ion binding to hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19 F-NMR studies of oxygen binding to hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbon-13 NMR studies of 13CO binding to human hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-07059013: A Non-Covalent Hemoglobin Modulator as a Potential Therapeutic for Sickle Cell Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sickle cell disease (SCD) is a debilitating genetic disorder stemming from a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to adopt a characteristic sickle shape. This pathological change precipitates a cascade of events, including hemolytic anemia, vaso-occlusive crises (VOCs), and progressive organ damage. PF-07059013 is an investigational, orally administered, non-covalent modulator of hemoglobin S. By binding to hemoglobin and stabilizing its oxygenated state, this compound increases oxygen affinity, thereby inhibiting HbS polymerization and RBC sickling, the primary drivers of SCD pathophysiology. Preclinical studies in the Townes mouse model of SCD have demonstrated promising efficacy, with significant improvements in hematological parameters and a reduction in red blood cell sickling. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound is a non-covalent allosteric modulator of hemoglobin.[1] Unlike covalent modifiers, it does not form a permanent bond with the hemoglobin molecule. Its primary mechanism involves binding to hemoglobin and stabilizing the relaxed (R) or oxygenated state of the protein.[2] This stabilization shifts the allosteric equilibrium of hemoglobin towards the R-state, which has a higher affinity for oxygen.

By increasing hemoglobin's affinity for oxygen, this compound effectively reduces the concentration of deoxygenated HbS, which is the prerequisite for polymerization. This delay in the deoxygenation process is critical in preventing the formation of HbS polymers, thereby mitigating RBC sickling and its downstream pathological consequences.[3] this compound has been shown to bind to hemoglobin with nanomolar affinity (Ki=0.6 nM) and partitions effectively into red blood cells.[4]

Caption: Mechanism of Action of this compound in Sickle Cell Disease.

Preclinical Efficacy Data

The efficacy of this compound was evaluated in the Townes mouse model, a well-established animal model for sickle cell disease.[2] The following table summarizes the key quantitative findings from a 15-day study where this compound was orally administered twice daily at a dose of 200 mg/kg.[2]

| Parameter | Vehicle Control | This compound Treated | Percentage Change |

| Hematological Markers | |||

| Hemoglobin (g/dL) | Baseline | Mean increase of 5 g/dL | ▲ 42.4% (±4.2%) |

| Hematocrit (%) | Baseline | - | ▲ 30.9% (±0.7%) |

| Red Blood Cells | Baseline | - | ▲ 39.2% (±9.3%) |

| Reticulocytes | Baseline | - | ▼ 54.7% (±2.4%) |

| Oxygen Affinity | |||

| p50 (mmHg) | Baseline | - | ▼ 53.7% (±21.2%) |

| p20 (mmHg) | Baseline | - | ▼ 84.4% (±2.6%) |

| RBC Sickling | |||

| Sickled RBCs (%) | Baseline | - | ▼ 37.8% (±9%) |

| Drug Occupancy | |||

| Hemoglobin Occupancy | - | >40% | - |

Data sourced from Demers et al., 2021 and Gopalsamy et al., 2021.[2][3]

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the preclinical evaluation of this compound are not publicly available in the primary literature. However, this section outlines the principles and general methodologies for the key experiments based on standard practices in the field.

In Vivo Study in Townes Mouse Model

The Townes mouse model for sickle cell disease was utilized for in vivo efficacy studies.[2] These mice are genetically engineered to express human α- and βS-globin, recapitulating the key hematological and pathological features of human SCD.[1]

-

Animal Model: Townes SCD model mice (homozygous for the human sickle β-globin gene).

-

Dosing Regimen: this compound was administered orally twice daily at a dose of 200 mg/kg for 15 days.[2]

-

Sample Collection: Blood samples were collected for hematological analysis, oxygen affinity measurements, and sickling assays.

-

Data Analysis: Key hematological parameters, markers of hemolysis, and the extent of RBC sickling were compared between the vehicle-treated and this compound-treated groups.

Caption: Preclinical Experimental Workflow for this compound in the Townes Mouse Model.

Hemoglobin Binding Affinity (Ki)

The binding affinity of this compound to sickle hemoglobin was determined to be a Ki of 0.6 nM.[4] While the specific assay is not detailed, such constants are typically determined using methods like Isothermal Titration Calorimetry (ITC) or surface plasmon resonance (SPR).

-

Principle of ITC: This technique directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (hemoglobin). A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured. These data are then used to calculate the binding affinity (Kd or Ki), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Hemoglobin Oxygen Affinity (p50)

The oxygen affinity of hemoglobin is quantified by the p50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower p50 value indicates a higher affinity for oxygen.

-

General Protocol: The measurement of p50 is typically performed using a spectrophotometric method. The absorbance of a hemoglobin solution is measured at different oxygen tensions. The distinct spectra of oxygenated and deoxygenated hemoglobin allow for the calculation of the percentage of oxygenated hemoglobin at each oxygen partial pressure, from which the p50 value can be determined. Automated instruments like a HEMOX™ Analyzer or multi-well plate-based assays can be used for these measurements.

Red Blood Cell Sickling Assay

The anti-sickling activity of this compound was assessed by measuring the percentage of sickled red blood cells under hypoxic conditions.[2]

-

General Protocol:

-

Whole blood or isolated red blood cells from Townes SCD mice are incubated in a low-oxygen environment (e.g., 2-4% oxygen) to induce sickling.

-

The cells are then fixed, typically with glutaraldehyde, to preserve their morphology.

-

Aliquots of the fixed cells are examined by light microscopy.

-

The percentage of sickled cells is determined by manual or automated image analysis of a sufficient number of cells.

-

Conclusion and Future Directions

This compound represents a promising, non-covalent approach to the treatment of sickle cell disease. Its mechanism of action, centered on the stabilization of oxygenated hemoglobin, directly addresses the root cause of RBC sickling. The robust and consistent improvements in hematological parameters and reduction in sickling observed in the Townes mouse model provide a strong rationale for its continued clinical development.[2] this compound has advanced to Phase 1 clinical trials.[3] Future research will focus on evaluating the safety, tolerability, and efficacy of this compound in human subjects with sickle cell disease, with the ultimate goal of providing a new therapeutic option to alleviate the burden of this disease.

References

- 1. mdpi.com [mdpi.com]

- 2. ashpublications.org [ashpublications.org]

- 3. GBT440 reverses sickling of sickled red blood cells under hypoxic conditions in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating anti-sickling therapies for sickle cell disease: a microfluidic assay for red blood cell-mediated microvascular occlusion under hypoxia - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

Structural Basis of PF-07059013 Interaction with Hemoglobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular interactions between PF-07059013, a novel non-covalent allosteric modulator, and hemoglobin. Developed for researchers, scientists, and professionals in the field of drug development, this document details the binding mechanism, summarizes key quantitative data, outlines experimental protocols, and visualizes the interaction pathways.

Introduction

Sickle cell disease (SCD) is a genetic disorder stemming from a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells to adopt a characteristic sickle shape. This results in a cascade of debilitating complications, including vaso-occlusive crises, hemolytic anemia, and chronic organ damage. This compound is a clinical-stage therapeutic agent designed to mitigate the effects of SCD by stabilizing the oxygenated state of hemoglobin, thereby increasing its affinity for oxygen and inhibiting the polymerization of HbS.[1] This document elucidates the structural underpinnings of this interaction.

Mechanism of Action

This compound functions as an allosteric modulator of hemoglobin.[2] Unlike covalent modifiers, it binds non-covalently to hemoglobin, inducing a conformational change that favors the high-affinity, oxygenated (R-state) conformation.[3] This stabilization of the R-state shifts the allosteric equilibrium of hemoglobin, effectively increasing its oxygen affinity. By promoting the oxygenated form of HbS, this compound reduces the concentration of deoxygenated HbS available for polymerization, which is the primary molecular event driving red blood cell sickling.[1]

Structural Basis of Interaction

Crystallographic studies have revealed the precise binding mode of this compound with hemoglobin. The compound exhibits a ditopic binding mode, meaning two molecules of this compound bind to one hemoglobin tetramer.[3]

Binding Site: this compound binds at the interface of the two α-subunits of hemoglobin, near the N-terminus.[4] This binding pocket is distinct from the heme-binding pocket and the binding site for 2,3-diphosphoglycerate (2,3-DPG).

Key Molecular Interactions: The interaction between this compound and the α-subunits is stabilized by a network of hydrogen bonds and other non-covalent interactions. These interactions lock the α-subunits in a conformation that is characteristic of the R-state, thereby increasing the overall oxygen affinity of the hemoglobin tetramer.

The following diagram illustrates the proposed signaling pathway, representing the allosteric modulation of hemoglobin by this compound.

Caption: Allosteric modulation of hemoglobin by this compound.

Quantitative Data

The interaction of this compound with hemoglobin and its downstream effects have been quantified through various in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 0.6 nM | Purified Sickle Hemoglobin (HbS) | [5] |

| Reduction in RBC Sickling | 37.8% (±9.0%) | Townes SCD Mouse Model | [1] |

| Decrease in p50 | 53.7% (±21.2%) | Townes SCD Mouse Model | [2] |

| Increase in Hemoglobin | 42.4% (±4.2%) | Townes SCD Mouse Model | [3] |

| Increase in Hematocrit | 30.9% (±0.7%) | Townes SCD Mouse Model | [3] |

| Increase in Red Blood Cells | 39.2% (±9.3%) | Townes SCD Mouse Model | [3] |

| Decrease in Reticulocytes | 54.7% (±2.4%) | Townes SCD Mouse Model | [3] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the interaction of this compound with hemoglobin.

X-ray Crystallography

Objective: To determine the three-dimensional structure of this compound in complex with hemoglobin.

Methodology:

-

Protein Purification: Human hemoglobin A (HbA) or HbS is purified from red blood cell lysates.

-

Complex Formation: The purified hemoglobin is incubated with a molar excess of this compound to ensure saturation of the binding sites.

-

Crystallization: The hemoglobin-PF-07059013 complex is crystallized using vapor diffusion (hanging or sitting drop) methods. Typical crystallization conditions involve a precipitant solution containing polyethylene glycol (PEG) and a buffered solution at a specific pH. For PDB entry 7JY1, the crystallization conditions were 0.1 M Tris-HCl, pH 8.0, 0.2 M lithium sulfate, and 30-32% PEG3350 at 293 K.[6]

-

Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.[6]

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known hemoglobin structure as a model. The model is then refined against the diffraction data to obtain the final structure of the complex.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction between this compound and hemoglobin, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

-

Sample Preparation: Purified hemoglobin is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.[7]

-

Titration: A series of small injections of the this compound solution are made into the hemoglobin solution.

-

Data Acquisition: The heat change associated with each injection is measured by the calorimeter.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

In Vitro Red Blood Cell (RBC) Sickling Assay

Objective: To assess the ability of this compound to inhibit hypoxia-induced sickling of red blood cells from individuals with SCD.

Methodology:

-

Blood Collection: Whole blood is obtained from SCD patients.

-

Compound Incubation: The blood is incubated with various concentrations of this compound or a vehicle control.

-

Induction of Hypoxia: The treated blood samples are subjected to hypoxic conditions (e.g., 2% oxygen) for a defined period to induce sickling.

-

Fixation and Imaging: The cells are fixed with a suitable agent (e.g., glutaraldehyde) to preserve their morphology. The fixed cells are then imaged using microscopy.

-

Quantification: The percentage of sickled cells is determined by manual counting or automated image analysis.

The following diagram illustrates a typical workflow for an in vitro RBC sickling assay.

Caption: Workflow for an in vitro red blood cell sickling assay.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the binding of this compound to hemoglobin and to identify the protein residues involved in the interaction.

Methodology:

-

Sample Preparation: Samples of hemoglobin are prepared with and without this compound in a suitable buffer.

-

Data Acquisition: One-dimensional (1D) and two-dimensional (2D) NMR spectra are acquired.

-

Data Analysis: Changes in the chemical shifts of specific protein resonances upon the addition of this compound indicate binding. The specific residues involved in the interaction can be identified by analyzing the chemical shift perturbations in the 2D spectra.

Conclusion

The interaction of this compound with hemoglobin is a well-characterized, non-covalent binding event that leads to the allosteric stabilization of the oxygenated R-state. This mechanism of action, supported by robust structural and quantitative data, provides a strong rationale for its development as a therapeutic agent for sickle cell disease. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field, facilitating further investigation and development of novel hemoglobin modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rcsb.org [rcsb.org]

- 5. This compound | Hemoglobin modulator | Probechem Biochemicals [probechem.com]

- 6. 7jy1 - Structure of HbA with compound 19 - Experimental details - Protein Data Bank Japan [pdbj.org]

- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

In Vitro Characterization of PF-07059013: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

PF-07059013 is a novel, noncovalent modulator of sickle hemoglobin (HbS) that has demonstrated significant potential in the treatment of sickle cell disease (SCD).[1][2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its mechanism of action, key quantitative data, and the experimental protocols used for its evaluation.

Mechanism of Action

Sickle cell disease is a genetic disorder stemming from a single point mutation in the β-chain of hemoglobin, leading to the formation of HbS.[1][3] In its deoxygenated "tense" (T) state, HbS polymerizes, causing red blood cells (RBCs) to adopt a characteristic sickle shape.[1][3] These sickled cells can lead to vaso-occlusion, hemolytic anemia, and stroke.[1][2][3]

This compound acts by binding to hemoglobin and stabilizing its oxygenated, "relaxed" (R) state.[1][5] This allosteric modulation increases hemoglobin's affinity for oxygen, thereby reducing the concentration of deoxygenated HbS and inhibiting the polymerization that underlies RBC sickling.[2][5] The compound binds with nanomolar affinity to hemoglobin and exhibits strong partitioning into red blood cells.[1][2][3][6]

Quantitative In Vitro Data

The following table summarizes the key quantitative parameters determined for this compound in various in vitro assays.

| Parameter | Value | Assay Description |

| Binding Affinity (Ki) | 0.6 nM | Determined through biochemical assays measuring the binding affinity of this compound to hemoglobin.[6] |

| RBC Sickling Reduction | 37.8% (±9.0%) | Measured in a Townes SCD mouse model after a 2-week multiple dose study.[1][2][3][4][5] |

| p50 Decrease | 53.7% (±21.2%) | Decrease in the partial pressure of oxygen at which hemoglobin is 50% saturated, indicating increased oxygen affinity.[5] |

| p20 Decrease | 84.4% (±2.6%) | Decrease in the partial pressure of oxygen at which hemoglobin is 20% saturated, a sensitive marker of compound occupancy.[5] |

Key Experimental Protocols

A suite of in vitro assays was employed to characterize the pharmacological profile of this compound.

Hemoglobin Oxygen Affinity Assay

Objective: To determine the effect of this compound on the oxygen-binding affinity of hemoglobin.

Methodology:

-

Whole blood, packed red blood cells, or purified hemoglobin is incubated with varying concentrations of this compound or a vehicle control (DMSO).

-

Oxygen equilibrium curves are generated using a Hemox analyzer.

-

The p50 (oxygen tension at 50% Hb saturation) and p20 (oxygen tension at 20% Hb saturation) values are determined from these curves.

-

The change in p50 (Δp50) and p20 relative to the vehicle control is calculated to quantify the compound's effect on oxygen affinity.[1]

R → T Transition Assay (Oxygen Dissociation)

Objective: To measure the ability of this compound to stabilize the oxyhemoglobin (R) state under deoxygenating conditions.

Methodology:

-

A higher throughput assay is used to monitor the conversion from the oxygenated R state to the deoxygenated T state of hemoglobin.

-

The assay measures the percent effect of varying concentrations of this compound on inhibiting this transition after a 120-minute incubation period.

-

IC50 values are calculated based on the concentration-response curve.[1]

Blood Binding and Partitioning Assay

Objective: To assess the extent to which this compound binds to blood components and partitions into red blood cells.

Methodology:

-

This compound is incubated with whole blood from various species, including humans.

-

The concentration of the compound in different blood fractions (plasma, red blood cells) is determined, often using techniques like LC-MS/MS.

-

The blood-to-plasma concentration ratio and the red blood cell partitioning coefficient are calculated to understand its distribution. This is a critical parameter as it influences both pharmacology and pharmacokinetics.[1]

Visualizing Pathways and Workflows

To further elucidate the mechanism and experimental processes, the following diagrams are provided.

Caption: Mechanism of action of this compound in preventing sickle cell formation.

Caption: High-level workflow for the discovery and characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Hemoglobin modulator | Probechem Biochemicals [probechem.com]

Pharmacological Profile of PF-07059013: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-07059013 is a novel, orally bioavailable, non-covalent modulator of hemoglobin S (HbS) that has demonstrated significant potential as a therapeutic agent for sickle cell disease (SCD). By binding to hemoglobin and stabilizing its oxygenated (R-state) conformation, this compound increases oxygen affinity, thereby delaying HbS polymerization and the subsequent sickling of red blood cells. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding characteristics, in vitro and in vivo efficacy, and pharmacokinetic properties. The information presented herein is intended to support further research and development of this promising clinical candidate.

Introduction to Sickle Cell Disease and the Therapeutic Rationale for this compound

Sickle cell disease is a monogenic disorder caused by a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1][2] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to deform into a characteristic sickle shape.[1][2] These sickled cells are rigid and sticky, leading to vaso-occlusion, chronic hemolytic anemia, and severe pain crises, which are hallmarks of the disease.[1][2]

The primary therapeutic strategy for SCD is to inhibit the polymerization of deoxy-HbS. This compound is a small molecule designed to allosterically modulate hemoglobin, stabilizing its high-oxygen-affinity R-state. This stabilization reduces the concentration of deoxy-HbS available for polymerization, thus mitigating the primary pathological event in SCD.

Mechanism of Action

This compound acts as a non-covalent modulator of hemoglobin.[1] Its mechanism of action involves binding to a specific site on the hemoglobin tetramer, which induces a conformational change that favors the oxygenated R-state. This allosteric modulation increases the oxygen affinity of hemoglobin, as evidenced by a leftward shift in the oxygen-hemoglobin dissociation curve. By increasing oxygen affinity, this compound effectively reduces the amount of deoxygenated HbS, the substrate for polymerization, thereby inhibiting red blood cell sickling.

dot

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding and Activity

| Parameter | Value | Species | Assay | Reference(s) |

| Binding Affinity (Ki) | 0.6 nM | Human | Not Specified | [1] |

| Binding Stoichiometry | 2 molecules of this compound per hemoglobin tetramer | Human | Not Specified | [3] |

Table 2: In Vivo Efficacy in Townes SCD Mouse Model

| Parameter | Treatment | Duration | Result | Reference(s) |

| RBC Sickling | 200 mg/kg, twice daily | 15 days | 37.8% (±9.0%) reduction vs. vehicle | [3] |

| Hemoglobin Oxygen Affinity (p50) | 200 mg/kg, twice daily | 15 days | 53.7% (±21.2%) decrease vs. vehicle | [3] |

| Hemoglobin | 200 mg/kg, twice daily | 15 days | 42.4% (±4.2%) increase vs. vehicle | [3] |

| Hematocrit | 200 mg/kg, twice daily | 15 days | 30.9% (±0.7%) increase vs. vehicle | [3] |

| Red Blood Cells | 200 mg/kg, twice daily | 15 days | 39.2% (±9.3%) increase vs. vehicle | [3] |

| Reticulocytes | 200 mg/kg, twice daily | 15 days | 54.7% (±2.4%) decrease vs. vehicle | [3] |

Table 3: Preclinical Pharmacokinetic Parameters

| Parameter | Value | Species | Notes | Reference(s) |

| Pharmacokinetics | Nonlinear | Mouse | Positive cooperative binding to hemoglobin | [2] |

| Blood Concentration | 2-4 mM (at 30 min post-dose) | Mouse | 200 mg/kg, twice daily | [3] |

| Hill Coefficient (γ) | 1.6 (estimated) | Mouse | Pharmacometric modeling | [2] |

| Binding Constant (KH) | 1450 µM (estimated) | Mouse | Pharmacometric modeling | [2] |

Note: Specific Cmax, Tmax, and half-life values from preclinical studies are not publicly available at the time of this report.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are proprietary and not fully available in the public domain. However, the general methodologies are described below.

Hemoglobin Binding Affinity Assay

The binding affinity of this compound to hemoglobin was likely determined using biophysical techniques such as affinity selection mass spectrometry, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR). These methods measure the direct interaction between the compound and the protein to determine the dissociation constant (Kd) or inhibition constant (Ki).

In Vitro Sickling Assay

The antisickling activity of this compound is assessed by inducing sickling of red blood cells from SCD patients or Townes mice in vitro. A common method involves the use of a deoxygenating agent, such as sodium metabisulfite, to create hypoxic conditions.

dot

Hemoglobin Oxygen Affinity (p50) Assay

The effect of this compound on hemoglobin's oxygen affinity is determined by measuring the p50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. This is typically done using an oxygen dissociation curve (ODC) analyzer.

dot

Binding Site and Structural Insights

Crystallographic studies of a precursor compound to this compound revealed that it binds at the interface of the two α-subunits of hemoglobin.[1] It is suggested that this compound likely binds in a similar manner. This binding pocket is distinct from the heme-binding pocket and the binding site for 2,3-diphosphoglycerate (2,3-DPG). The binding of two molecules of this compound per hemoglobin tetramer stabilizes the R-state conformation. While a definitive list of interacting amino acid residues for this compound is not publicly available, potential hydrogen bonding interactions with residues such as Asn78 and Arg141 in this region have been suggested for its analogs.[1]

Preclinical In Vivo Studies

The in vivo efficacy of this compound was evaluated in the Townes mouse model of sickle cell disease, a well-established model that recapitulates many of the key features of human SCD. Oral administration of this compound at 200 mg/kg twice daily for 15 days resulted in significant improvements in multiple hematological parameters, as detailed in Table 2.[3] These findings demonstrate the potent antisickling and disease-modifying effects of this compound in a relevant animal model.

Pharmacokinetics and Metabolism

Preclinical studies in mice have shown that this compound exhibits nonlinear pharmacokinetics, which is attributed to its positive cooperative binding to the high-capacity target, hemoglobin.[2] This results in a concentration-dependent unbound fraction of the drug in the blood. Following oral administration, this compound achieves high and sustained concentrations in the blood.[3] Metabolism studies in human hepatocytes indicated that this compound undergoes phase 1 oxidative metabolism and forms glucuronide metabolites.

Conclusion

This compound is a promising, non-covalent, allosteric modulator of hemoglobin S with a well-defined mechanism of action. Its ability to stabilize the oxygenated state of hemoglobin leads to a potent antisickling effect, as demonstrated in both in vitro and in vivo preclinical models. The quantitative data presented in this guide highlight its nanomolar binding affinity and significant efficacy in improving key hematological parameters associated with sickle cell disease. While further clinical investigation is ongoing, the pharmacological profile of this compound supports its continued development as a potential disease-modifying therapy for patients with sickle cell disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Pharmacometrics Model to Characterize a New Type of Target-Mediated Drug Disposition (TMDD) - Nonlinear Pharmacokinetics of Small-Molecule this compound Mediated By Its High-capacity Pharmacological Target Hemoglobin With Positive Cooperative Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of PF-07059013 on Red Blood Cell Sickling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sickle cell disease (SCD) is a monogenic disorder resulting from a point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1][2] Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to adopt a characteristic sickled shape.[1][2] This morphological change is central to the pathophysiology of SCD, contributing to vaso-occlusion, hemolytic anemia, and severe pain crises.[1] PF-07059013 is a novel, orally administered, non-covalent modulator of hemoglobin designed to inhibit HbS polymerization and, consequently, RBC sickling.[2][3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on RBC sickling, and the experimental methodologies used in its preclinical evaluation.

Mechanism of Action: Allosteric Modulation of Hemoglobin S

This compound functions as an allosteric modulator of hemoglobin.[5] It binds non-covalently to HbS, stabilizing the oxygenated, relaxed (R-state) conformation of the hemoglobin tetramer.[3] By increasing the affinity of hemoglobin for oxygen, this compound effectively reduces the concentration of deoxygenated HbS, the substrate for polymerization.[3] This delay in HbS polymerization is critical, as it allows RBCs to transit through the microvasculature and return to the lungs for reoxygenation before significant sickling can occur.[1] The potent, non-covalent binding of this compound to hemoglobin, with a nanomolar affinity (Ki=0.6 nM), facilitates its strong partitioning into red blood cells.[4]

Preclinical Efficacy in the Townes Mouse Model

The therapeutic potential of this compound has been evaluated in the Townes mouse model, a well-established transgenic model of sickle cell disease that expresses human α- and βS-globin.[3]

Data Presentation

The following tables summarize the key quantitative data from a 15-day preclinical study in which Townes SCD mice were orally administered this compound at a dose of 200 mg/kg twice daily.[3]

Table 1: Effect of this compound on Red Blood Cell Sickling and Oxygen Affinity

| Parameter | Vehicle-Treated | This compound-Treated | Percent Change |

| RBC Sickling Reduction (%) | - | 37.8 ± 9.0 | 37.8% decrease |

| p50 Decrease (%) | - | 53.7 ± 21.2 | 53.7% decrease |

Data are presented as mean ± standard deviation.[3]

Table 2: Hematological Improvements with this compound Treatment

| Parameter | Vehicle-Treated | This compound-Treated | Percent Change |

| Hemoglobin (g/dL) | - | - | 42.4 ± 4.2% increase |

| Hematocrit (%) | - | - | 30.9 ± 0.7% increase |

| Red Blood Cells (10^12/L) | - | - | 39.2 ± 9.3% increase |

| Reticulocytes (%) | - | - | 54.7 ± 2.4% decrease |

Data are presented as mean ± standard deviation.[3]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vivo Study in Townes Mouse Model

-

Animal Model: Homozygous Townes mice (HbSS) are used as the experimental model for sickle cell disease. These mice express human α- and βS-globin chains, recapitulating the human disease phenotype.[3]

-

Drug Administration: this compound is administered orally to the Townes SCD model mice. In the described study, a dose of 200 mg/kg was given twice daily for a duration of 15 days.[3] A vehicle control group receives the same formulation without the active compound.

-

Blood Collection: At the end of the treatment period, blood samples are collected from both the treated and vehicle control groups for subsequent analysis of hematological parameters, RBC sickling, and oxygen affinity.

Red Blood Cell Sickling Assay

-

Induction of Hypoxia: Blood samples from treated and control animals are subjected to stringent hypoxic conditions to induce sickling. This is typically achieved by incubation in a low-oxygen environment (e.g., 2% oxygen) for a defined period (e.g., 2 hours).

-

Cell Fixation: Following hypoxic incubation, the red blood cells are fixed, for example, with glutaraldehyde, to preserve their morphology.

-

Imaging and Quantification: The fixed cells are imaged using light microscopy. The percentage of sickled cells is determined by manual or automated counting of sickled versus normal-shaped red blood cells. The reduction in sickling is calculated by comparing the percentage of sickled cells in the this compound-treated group to the vehicle-treated group.[3]

Hemoglobin Oxygen Affinity (p50) Measurement

-

Principle: The p50 value is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower p50 indicates a higher affinity of hemoglobin for oxygen.

-

Methodology: An oxygen-hemoglobin dissociation curve is generated for blood samples from both treatment and control groups. This is typically done using a specialized instrument that measures the oxygen saturation of hemoglobin across a range of oxygen partial pressures.

-

Data Analysis: The p50 value is determined from the oxygen-hemoglobin dissociation curve. The percentage decrease in p50 for the this compound-treated group is calculated relative to the vehicle-treated group.[3]

Conclusion

This compound demonstrates a significant and potent effect on the inhibition of red blood cell sickling in a preclinical model of sickle cell disease.[3] Its non-covalent, allosteric mechanism of action, which stabilizes the oxygenated state of hemoglobin S, leads to a marked reduction in sickling under hypoxic conditions and substantial improvements in key hematological parameters.[3] These findings underscore the potential of this compound as a promising therapeutic agent for the treatment of sickle cell disease. The compound has advanced to phase 1 clinical trials.[2][4]

References

Biophysical Properties of PF-07059013: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of PF-07059013, a potent, noncovalent modulator of sickle hemoglobin (HbS). The information presented is collated from peer-reviewed scientific literature, focusing on the core biophysical data and experimental methodologies used to characterize this compound.

Introduction

This compound is an investigational drug candidate for the treatment of sickle cell disease (SCD). It acts as an allosteric modulator of hemoglobin, specifically binding to and stabilizing the oxygenated, high-oxygen-affinity R-state of HbS. This mechanism of action inhibits the polymerization of deoxygenated HbS, the primary pathological event in SCD, thereby reducing red blood cell sickling and its downstream consequences.

Mechanism of Action

This compound functions as a noncovalent modulator of sickle hemoglobin.[1][2] It exhibits a ditopic binding mode, with two molecules of this compound binding to one hemoglobin tetramer.[1] The binding site is located at the interface of the two α-subunits of hemoglobin.[1] By binding to this site, this compound stabilizes the R-state (oxyhemoglobin) conformation, which has a higher affinity for oxygen.[3] This stabilization shifts the allosteric equilibrium of hemoglobin towards the R-state, even at lower oxygen tensions, thus inhibiting the conformational transition to the T-state (deoxyhemoglobin) which is prone to polymerization in individuals with sickle cell disease.[3]

Quantitative Biophysical Data

The following tables summarize the key quantitative biophysical parameters of this compound.

| Parameter | Value | Method | Reference |

| Binding Affinity | |||

| Ki | 0.6 nM | Not explicitly stated | [1] |

| In Vivo Efficacy | |||

| Reduction in RBC Sickling | 37.8% (±9.0%) | Townes SCD Mouse Model | [1][4] |

| Decrease in p50 | 53.7% (±21.2%) | Townes SCD Mouse Model | [4] |

| Binding Stoichiometry | |||

| This compound : HbS Tetramer | 2:1 | Native ESI-MS | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

Purpose: To determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Instrumentation: MicroCal PEAQ-ITC or similar.

-

Sample Preparation: Purified sickle hemoglobin (HbS) was dialyzed against the ITC buffer (e.g., phosphate-buffered saline, pH 7.4). This compound was dissolved in the final dialysis buffer to minimize heats of dilution.

-

Experimental Setup:

-

The sample cell was filled with a solution of HbS (concentration typically in the low micromolar range).

-

The titration syringe was loaded with a solution of this compound (concentration typically 10-20 fold higher than the HbS concentration).

-

-

Titration: A series of small injections of the this compound solution were made into the HbS solution at a constant temperature (e.g., 25°C). The heat change associated with each injection was measured.

-

Data Analysis: The resulting thermogram was analyzed using the instrument's software, fitting the data to a suitable binding model (e.g., a two-site sequential binding model) to extract the thermodynamic parameters. For an early lead compound, (S)-4, the binding of the first ligand was found to be more entropically driven than the binding of the second.[1]

Native Electrospray Ionization Mass Spectrometry (Native ESI-MS)

Purpose: To determine the stoichiometry of binding between this compound and the hemoglobin tetramer.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer equipped with a nano-electrospray ionization source (e.g., a Q-Tof or Orbitrap instrument).

-

Sample Preparation: Purified HbS was incubated with a molar excess of this compound in a volatile buffer system (e.g., ammonium acetate) to maintain the native protein structure during ionization.

-

Mass Spectrometry: The sample was introduced into the mass spectrometer under non-denaturing conditions. The instrument parameters were optimized to preserve the noncovalent interactions between HbS and this compound.

-

Data Analysis: The mass spectra were analyzed to identify the mass of the intact hemoglobin tetramer and any complexes formed with this compound. The mass shift between the apo-hemoglobin and the complex was used to determine the number of bound ligand molecules, confirming a 2:1 stoichiometry.[1]

Oxygen Dissociation Assay

Purpose: To measure the effect of this compound on the oxygen affinity of hemoglobin, quantified by the partial pressure of oxygen at which hemoglobin is 50% saturated (p50).

Methodology:

-

Instrumentation: A Hemox Analyzer or a spectrophotometer-based plate reader assay.

-

Sample Preparation: Whole blood, packed red blood cells, or purified hemoglobin was incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Deoxygenation: The samples were subjected to controlled deoxygenation (e.g., by bubbling with nitrogen gas) while the oxygen saturation of hemoglobin was continuously monitored spectrophotometrically.

-

Data Analysis: The oxygen equilibrium curve was generated by plotting the percentage of oxygenated hemoglobin against the partial pressure of oxygen. The p50 value was determined from this curve. A leftward shift in the curve and a decrease in the p50 value indicate an increase in oxygen affinity.

1D ¹H NMR Spectroscopy

Purpose: To qualitatively assess the binding of this compound to hemoglobin.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Sample Preparation: A solution of purified HbS in a suitable NMR buffer (e.g., deuterated phosphate buffer) was prepared. A spectrum of the apo-protein was recorded. This compound was then added to the protein solution, and another spectrum was acquired.

-

Data Analysis: The two spectra were compared, looking for chemical shift perturbations in the protein resonances upon addition of the compound. Changes in the chemical shifts of specific protons in hemoglobin are indicative of ligand binding.[1]

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for characterizing a hemoglobin modulator like this compound and the logical relationship of its effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PF-07059013 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07059013 is an experimental, noncovalent modulator of sickle hemoglobin (HbS) that has shown promise in preclinical studies for the treatment of Sickle Cell Disease (SCD).[1][2][3] It binds to hemoglobin with nanomolar affinity, displaying strong partitioning into red blood cells (RBCs).[3] This document provides detailed application notes and protocols for conducting in vivo studies with this compound, based on published preclinical data. The primary focus is on the evaluation of its efficacy in the Townes mouse model of SCD.

Mechanism of Action

Sickle Cell Disease is a genetic disorder resulting from a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape.[1] These sickled cells can block blood flow in small vessels, leading to vaso-occlusive crises (VOCs), pain, and organ damage.

This compound is an allosteric modulator of hemoglobin. It binds to hemoglobin and stabilizes its oxygenated (R-state) conformation, thereby increasing hemoglobin's affinity for oxygen. This stabilization of the oxygenated state reduces the concentration of deoxygenated HbS available for polymerization, thus inhibiting RBC sickling and its downstream pathological consequences.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from a 15-day in vivo study of this compound in the Townes SCD mouse model.

Table 1: Hematological Parameters

| Parameter | Vehicle Control | This compound (200 mg/kg BID) | % Change vs. Vehicle |

| Hemoglobin (g/dL) | - | - | ▲ 42.4% (±4.2%) |

| Hematocrit (%) | - | - | ▲ 30.9% (±0.7%) |

| Red Blood Cells (RBCs) | - | - | ▲ 39.2% (±9.3%) |

| Reticulocytes (%) | - | - | ▼ 54.7% (±2.4%) |

Data presented as mean ± standard deviation.[4][5]

Table 2: RBC Sickling and Oxygen Affinity

| Parameter | Vehicle Control | This compound (200 mg/kg BID) | % Change vs. Vehicle |

| RBC Sickling (%) | - | - | ▼ 37.8% (±9.0%) |

| p50 (mmHg) | - | - | ▼ 53.7% (±21.2%) |

| p20 (mmHg) | - | - | ▼ 84.4% (±2.6%) |

Data presented as mean ± standard deviation.[4][5]

Experimental Protocols

In Vivo Dosing and Monitoring in Townes SCD Mice

This protocol outlines the oral administration of this compound to Townes SCD mice and subsequent monitoring.

1. Animal Model:

-

Species: Mus musculus

-

Strain: Townes SCD mice (homozygous for the human α-globin and sickle β-globin genes).[4] These mice express human HbS and develop a phenotype that mimics human sickle cell disease.[6][7]

2. Materials:

-

This compound

-

Vehicle (e.g., a solution or suspension suitable for oral gavage, such as 0.5% methylcellulose in water)

-

Oral gavage needles (18-20 gauge for adult mice)

-

Syringes

-

Animal scale

3. Dosing Regimen:

-

Route of Administration: Oral gavage

-